molecular formula C22H15N3O4S B2462019 (1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate CAS No. 536721-97-8

(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

Cat. No. B2462019
CAS RN: 536721-97-8
M. Wt: 417.44
InChI Key: GBHGJJRHINQPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C22H15N3O4S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality (1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to (1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate have been synthesized and evaluated for their antibacterial and antifungal activities. For example, derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide exhibited promising antibacterial activities, suggesting potential as antimicrobial agents (Patel & Dhameliya, 2010). Similarly, novel derivatives of pyrazole-3-carboxylate demonstrated antimicrobial activities against Gram-positive and Gram-negative bacteria and a fungus (Siddiqui et al., 2013).

Antidiabetic Activity

Research into cyclic sulfonylthiourea derivatives, including those related to the pyrazole-5-carboxylate structure, has shown some compounds possess antidiabetic activity. This suggests potential applications in the development of new treatments for diabetes (Soliman, Feid-Allah, & Mohamed, 1981).

Structural and Spectral Characterization

The synthesis and characterization of novel pyrazole derivatives, including structural, spectral, and thermal analyses, have been performed. These studies provide insight into the molecular structure and properties of these compounds, which is essential for their potential application in various fields (Kumara et al., 2018).

Anticancer Activity

Several studies have explored the anticancer activities of pyrazole derivatives. For instance, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). This highlights the potential of these compounds in cancer therapy research.

Corrosion Inhibition

Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating significant inhibition efficiency. This suggests their application in protecting metals against corrosion, which is vital in industrial settings (Yadav et al., 2015).

Molecular Docking and Biological Properties

The synthesis, molecular docking, and evaluation of biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities of pyrazole carbaldehyde derivatives, have been conducted. This comprehensive approach aids in identifying compounds with significant therapeutic potential (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S/c1-13-17-11-18(30-21(17)25(23-13)14-7-3-2-4-8-14)22(28)29-12-24-19(26)15-9-5-6-10-16(15)20(24)27/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHGJJRHINQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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